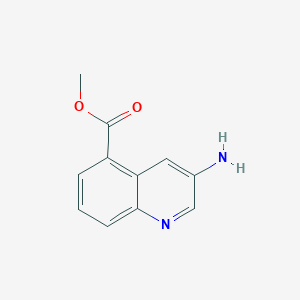

3-氨基喹啉-5-甲酸甲酯

描述

Methyl 3-aminoquinoline-5-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss Methyl 3-aminoquinoline-5-carboxylate, they do provide insights into the synthesis, molecular structure, and chemical properties of related quinoline derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions and can be achieved through various methods. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives is described using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, employing KHSO4 as a catalyst under ultrasound irradiation conditions . Similarly, the synthesis of 8-methylquinoline-5-carboxylic acid is achieved through the Skraup reaction or by hydrolysis of its cyano derivative, which in turn is synthesized by the Rosenmund-von Braun reaction . These methods could potentially be adapted for the synthesis of Methyl 3-aminoquinoline-5-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray diffraction analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . These studies provide valuable information on the molecular conformation and crystal packing, which are essential for understanding the chemical behavior and potential interactions of Methyl 3-aminoquinoline-5-carboxylate.

Chemical Reactions Analysis

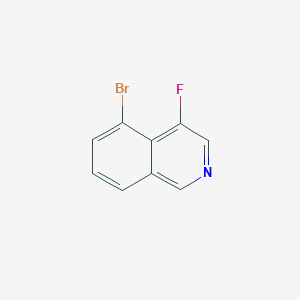

Quinoline derivatives can participate in various chemical reactions, including bromination, which has been studied in the case of 8-methylquinoline-5-carboxylic acid . The reactivity of the quinoline nucleus and its substituents can influence the outcome of such reactions, which is crucial for the functionalization of the compound and the development of new derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as melting points, solubility, and hydrogen bonding interactions, are influenced by their molecular structure. The study of hydrogen-bonded supramolecular frameworks in organic acid-base adducts of 2-methylquinoline with various carboxylic acids reveals the importance of weak interactions in the formation of 1D-3D frameworks . These properties are significant for the application of quinoline derivatives in crystal engineering and drug design.

科学研究应用

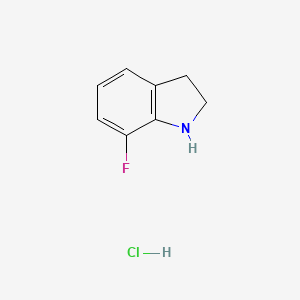

辅助辅助钯催化的芳基化和烷基化

3-氨基喹啉-5-甲酸甲酯已被用于开发辅助导向、钯催化的羧酸衍生物中 sp(3) 和 sp(2) C-H 键的 β-芳基化和烷基化方法。该方法涉及使用羧酸 2-甲硫基苯胺或 8-氨基喹啉酰胺底物、芳基或烷基碘偶联伙伴、乙酸钯催化剂和无机碱 (Shabashov & Daugulis, 2010)。

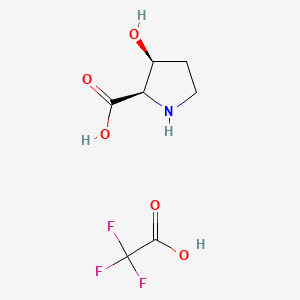

合成和分子和晶体结构

3-氨基喹啉-5-甲酸甲酯参与了 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-甲酸甲酯的合成。这些化合物的结构是使用 X 射线结构分析确定的 (Rudenko 等人,2013 年)。

荧光阴离子传感

该化合物已被用于合成由喹啉阳离子和羧酸阴离子构成的介晶双性离子,这些离子由噻吩-乙炔间隔物隔开,作为荧光偶极子。这些化合物已被研究其荧光光谱性质 (Smeyanov 等人,2017 年)。

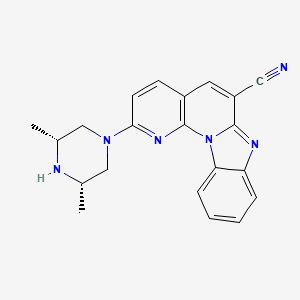

异喹啉-3-甲酸酯的合成

一种使用 3-氨基喹啉-5-甲酸甲酯合成异喹啉-3-甲酸酯化合物的新方法已经开发出来。该合成中涉及的反应机理已得到详细讨论 (Liao 等人,2008 年)。

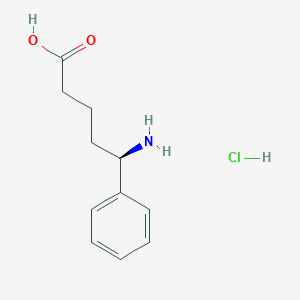

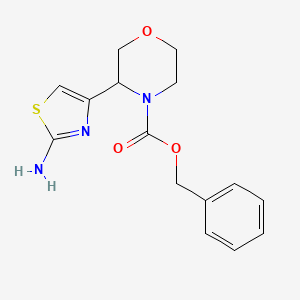

抗疟疾化合物合成

3-氨基喹啉-5-甲酸甲酯用于多步合成具有潜在抗疟疾活性的化合物。这些化合物已显示出对恶性疟原虫克隆的疗效,并且在体外未表现出细胞毒性 (Kanishchev 等人,2013 年)。

作用机制

Target of Action

Methyl 3-aminoquinoline-5-carboxylate is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities . .

Mode of Action

Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been reported to have diverse effects on various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinoline derivatives have been reported to have diverse effects at the molecular and cellular level due to their wide range of biological activities .

安全和危害

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

未来方向

Quinoline motifs, including “Methyl 3-aminoquinoline-5-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There is a growing interest in developing greener and more sustainable chemical processes for the synthesis of these compounds . Furthermore, the diverse spectrum of biological activities exhibited by these compounds makes them promising candidates for the development of new drugs .

属性

IUPAC Name |

methyl 3-aminoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGVEJFHNHTTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=NC2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229369 | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1956382-58-3 | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

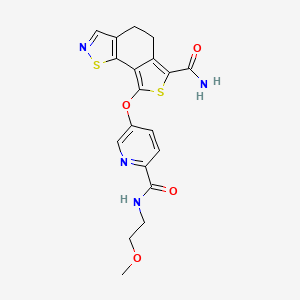

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)

![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)

![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)